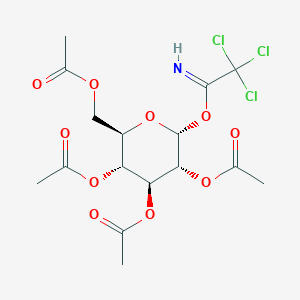
4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
A modified synthesis approach for 4-chloromethylthiazoles, including 4-(Chloromethyl)-2-isopropylthiazole, involves two key reactions starting from thioamides and 1,3-dichloroacetone, leading to the formation of 2-substituted-4-chloromethyl-4-hydroxythiazoline and its subsequent dehydration to form the target compound. This method is noted for its efficiency and adaptability to various substituents (Marzoni, 1986).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, closely related to 4-(Chloromethyl)-2-isopropylthiazole, has been elucidated through crystal and molecular structure studies. These investigations reveal significant insights into bond lengths, angles, and molecular conformations, enhancing our understanding of the compound's reactivity and interaction capabilities (Verenich et al., 1992).
Chemical Reactions and Properties
4-(Chloromethyl)-2-isopropylthiazole hydrochloride participates in various chemical reactions, including alkylation and complexation with metal ions. These reactions are crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. The compound's reactivity with different nucleophiles and its ability to form stable complexes with metals highlight its versatility in synthetic chemistry (Saydam & Yılmaz, 2006).
Applications De Recherche Scientifique
Anticancer Agents : A study by Li et al. (2010) discusses the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which are used to prepare novel anticancer agents with 4-anilinoquinazoline scaffolds showing promising anticancer activity in vitro (Li et al., 2010).
Antibacterial, Antifungal, and Antitubercular Properties : Research by Mallikarjuna et al. (2009) found that new 4-isopropylthiazole hydrazide analogs exhibit significant antibacterial, antifungal, and antitubercular properties against the Mycobacterium tuberculosis H(37)Rv strain (Mallikarjuna et al., 2009).
Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant antifilarial activity against Acanthocheilonema viteae adult worms and inhibiting leukemia cell growth (Kumar et al., 1993).
Antibacterial Evaluation : Etemadi et al. (2016) reported on a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines with potential as antibacterial agents (Etemadi et al., 2016).
Pharmacologically Active Compounds : Hager and Liu (1953) demonstrated the use of chloromethylation products to prepare pharmacologically active compounds, including amidines, amino-ethers, and imidazolines (Hager & Liu, 1953).
Organic Synthesis : Tanaka et al. (1989) presented a facile halogenative cyclization process with applications in organic synthesis (Tanaka et al., 1989).
Pharmaceutical Development : Abdel Ghani and Mansour (2012) highlighted the potential of 2-chloromethyl-1H-benzimidazole hydrochloride in developing pharmaceutical agents due to its promising antibacterial activity (Abdel Ghani & Mansour, 2012).
Quality Control in Pharmaceuticals : Raja et al. (2020) developed a UPLC-ESI-MS/MS method to quantify 2-isopropyl-4-(chloromethyl)thiazole in ritonavir, aiding in the quality control and risk management of potential genotoxicity in pharmaceuticals (Raja et al., 2020).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595996 | |
| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-isopropylthiazole hydrochloride | |
CAS RN |
65386-28-9 | |
| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)







![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)